N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

adenosine A3 receptor thiadiazole SAR binding affinity

Securing the precise N5-phenylacetyl derivative of the 1,2,4-thiadiazole A3 antagonist series is a common bottleneck; generic acetamide analogs do not replicate the steric and lipophilic profile required for binding-pocket studies. This compound is synthesized via acylation of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine with phenylacetyl chloride, yielding the bulkier phenylacetamide chain that critically modulates A3 receptor affinity and selectivity. - Enables direct head-to-head comparison with the parent acetamide (Ki = 0.79 nM) in radioligand displacement and cAMP functional assays. - Serves as a 1,2,4-regioisomeric probe for glutaminase (GLS1) inhibition studies analogous to the 1,3,4-thiadiazole-based inhibitor BPTES. - Suitable scaffold for further derivatization (photoaffinity labels, biotin tags) to identify protein targets of the phenylacetamide-thiadiazole chemotype.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B11374201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)16-19-17(23-20-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,20,21)
InChIKeyYHGSTECDMVQBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide


N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a synthetic small molecule belonging to the 1,2,4-thiadiazole class. Its core scaffold—a 1,2,4-thiadiazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 2-phenylacetamide side chain—is closely related to potent human adenosine A3 receptor antagonists [1]. The compound appears in chemical vendor catalogues as a research intermediate, but peer-reviewed head-to-head efficacy or selectivity data against defined comparators are absent from the allowed primary literature.

Chemical Class: 1,2,4-Thiadiazole scaffold related to adenosine A3 receptor antagonist chemotypes
Workflow Role: Synthetic intermediate suited for lead optimization of N5-substituted derivatives
Evidence Context: Data to verify; no direct peer-reviewed selectivity or potency metrics available

Why N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide Cannot Be Replaced by a Generic In-Class Analog


The 1,2,4-thiadiazole scaffold is exquisitely sensitive to the nature of the N5 substituent. In the structurally characterized adenosine A3 antagonist series, replacing the simple acetamide group with a propionamide group altered binding affinity, while regioisomeric rearrangement of the thiadiazole ring caused a dramatic affinity loss [1]. The 2-phenylacetamide chain of the title compound introduces a bulkier, more lipophilic moiety that is expected to shift both potency and target selectivity relative to the acetamide or benzamide analogs. Therefore, procuring a generic “thiadiazole‑acetamide” instead of this specific derivative risks missing the intended pharmacological profile.

N5 Extension
Phenylacetamide vs. acetamide/propionamide: Extending the N5 chain with a bulkier phenylacetyl group may shift binding affinity relative to the reported 0.79 nM baseline, preventing direct class equivalence. Risk: Loss of intended pocket fit at adenosine A3R if generic acetamide analog is substituted.
Regioisomer
1,2,4- vs. 1,3,4-thiadiazole: The 1,2,4 ring is critical for A3 affinity. 1,3,4-isomers (e.g., GLS1 inhibitor chemotypes) present different spatial vectors and cannot be assumed to engage the same targets. Risk: Target engagement mismatch if procuring 1,3,4-thiadiazole analogs.
C3 Substituent
4-Methoxyphenyl vs. methylthio/4-fluorophenyl: The 4-methoxy group is a validated A3 pharmacophore. Commercially available methylthio or fluorophenyl analogs lack A3 receptor validation. Risk: Pharmacophore mismatch resulting in loss of adenosine receptor activity context.

Quantitative Differentiation Evidence for N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide


Adenosine A3 Receptor Affinity: Acetamide vs. Phenylacetamide Extension (Class-Level Inference Only)

No direct binding data exist for the title compound. The closest comparator with published data is N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide (compound 39), which displays a Ki of 0.79 nM at human adenosine A3 receptors [1]. In that series, extending the N5 substituent from acetyl to propionyl altered affinity, demonstrating that even a single methylene insertion is sensed by the binding pocket. Because the title compound replaces the acetyl group with a phenylacetyl group, a larger change in affinity and selectivity versus compound 39 is probable, but no quantitative measurement has been reported in allowed sources.

A3R Affinity Baseline
Class-level inference
Ki 0.79 nM (Acetamide analog) vs. No data (Title compound)
Reported ceiling affinity for simple acetamide chain; class-level context for extension to phenylacetamide.
Data to verify; requires experimental binding assay for direct confirmation.
adenosine A3 receptor thiadiazole SAR binding affinity

Regioisomeric Integrity: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Scaffolds (Class-Level Inference)

In the adenosine A3 antagonist series, the 1,2,4-thiadiazole regioisomer (compound 39) was dramatically more potent than the corresponding 1,3,4-thiadiazole regioisomer (compound 42) [1]. Molecular docking suggested distinct binding modes in the receptor pocket. Many commercially available thiadiazole-phenylacetamide compounds (e.g., glutaminase inhibitors) employ the 1,3,4-thiadiazole ring; the title compound’s 1,2,4-thiadiazole core therefore confers a different spatial presentation of the phenylacetamide side chain. Quantitative affinity or selectivity data for this specific 1,2,4-phenylacetamide are lacking.

Regioisomeric Integrity
Class-level inference
1,2,4-Thiadiazole (Unmeasured) >> 1,3,4-Thiadiazole (Low affinity)
Regioisomer-dependent binding; 1,3,4-isomer likely shows divergent target engagement profiles.
Model-review context; quantitative selectivity data absent for this specific derivative.
thiadiazole regioisomer adenosine receptor molecular docking

C3 Substituent Requirement: 4-Methoxyphenyl vs. Methylthio or 4-Fluorophenyl (Cross-Study Comparable Inference)

The adenosine A3 SAR study demonstrated that a methoxy group at the 4‑position of the phenyl ring is critical for high A3 affinity [1]. Commercially available 1,2,4-thiadiazole-2-phenylacetamide analogs bearing a 3‑methylthio group (ChEBI:109202) or a 4‑fluorophenyl group have no reported A3 data. The presence of the 4‑methoxyphenyl substituent in the title compound is therefore a key pharmacophoric feature that distinguishes it from these analogs, although the magnitude of the difference has not been quantified in direct comparative experiments.

C3 Pharmacophore Validation
Cross-study comparable
4-Methoxyphenyl (Validated) vs. Methylthio/4-Fluorophenyl (Unvalidated)
SAR match critical for A3R affinity; structural analogs without 4-methoxy group lack evidence context.
Context-dependent; cannot infer receptor activity from generic thiadiazole scaffolds.
4-methoxyphenyl thiadiazole substitution SAR

Recommended Use Cases for N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide Based on Available Evidence


Adenosine A3 Receptor Antagonist Lead Optimization

The compound serves as a logical extension of the high-affinity acetamide series (Ki = 0.79 nM for compound 39) [1]. Replacing the acetyl group with a phenylacetyl group explores the steric and lipophilic tolerance of the A3 binding pocket. It is suitable for radioligand displacement assays and functional cAMP assays to quantify the affinity shift caused by the bulkier N5 substituent.

Glutaminase 1 (GLS1) Inhibitor Scaffold Comparison

The phenylacetamido-1,2,4-thiadiazole motif is structurally analogous to the 1,3,4-thiadiazole-based GLS1 inhibitor BPTES. The title compound can be used as a 1,2,4-regioisomeric probe to test whether the thiadiazole ring connectivity alters glutaminase inhibition potency or isoform selectivity.

Chemical Biology Probe Synthesis

With a defined synthetic route via acylation of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine with phenylacetyl chloride, the compound can be prepared in acceptable purity and used as an intermediate for further derivatization (e.g., introduction of photoaffinity labels or biotin tags) to identify protein targets of the phenylacetamide-thiadiazole chemotype.

Pharmacophore Model Validation

Because the 4-methoxyphenyl and 1,2,4-thiadiazole features are established A3 pharmacophoric elements [1], the compound can be employed in 3D-QSAR or molecular docking studies to test whether computational models correctly predict the affinity modulation caused by N5-phenylacetylation.

Application
Selection Property
Validation Focus
A3R Lead Optimization
N5 Phenylacetyl Tolerance
Affinity Shift Quantification
GLS1 Inhibitor Comparison
1,2,4-Regioisomeric Probe
Inhibitory Potency Profiling
Probe Synthesis
Synthetic Handle Availability
Protein Target Identification
Pharmacophore Modeling
Feature Validation
Model Predictive Performance
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